molecular formula C20H24F3N5O2 B12233293 6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one

6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B12233293
M. Wt: 423.4 g/mol
InChI Key: FUVFKILVURCHGQ-UHFFFAOYSA-N
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Description

6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidinone ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the piperidine and pyridine rings. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. Solvent extraction and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl-substituted pyridine ring.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Mild to moderate temperatures and acidic or basic conditions.

    Reduction: Low temperatures and inert atmospheres to prevent unwanted side reactions.

    Substitution: The presence of catalysts and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H24F3N5O2

Molecular Weight

423.4 g/mol

IUPAC Name

6-methyl-3-[2-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one

InChI

InChI=1S/C20H24F3N5O2/c1-14-9-18(29)28(13-25-14)12-19(30)27-7-4-15(5-8-27)11-26(2)17-10-16(3-6-24-17)20(21,22)23/h3,6,9-10,13,15H,4-5,7-8,11-12H2,1-2H3

InChI Key

FUVFKILVURCHGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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